Cas no 2034363-92-1 (1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one)

1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one structure
2034363-92-1 structure
Product name:1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
CAS No:2034363-92-1
MF:C16H18N2O3S
MW:318.390722751617
CID:5334723

1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
    • 1-methyl-3-(4-thiophen-3-yloxypiperidine-1-carbonyl)pyridin-2-one
    • 1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
    • Inchi: 1S/C16H18N2O3S/c1-17-7-2-3-14(15(17)19)16(20)18-8-4-12(5-9-18)21-13-6-10-22-11-13/h2-3,6-7,10-12H,4-5,8-9H2,1H3
    • InChI Key: JWAVRSDYPZBTMC-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)OC1CCN(C(C2=CC=CN(C)C2=O)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 510
  • XLogP3: 2
  • Topological Polar Surface Area: 78.1

1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6563-0038-75mg
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
2034363-92-1
75mg
$208.0 2023-09-08
Life Chemicals
F6563-0038-5μmol
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
2034363-92-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6563-0038-1mg
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
2034363-92-1
1mg
$54.0 2023-09-08
Life Chemicals
F6563-0038-20mg
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
2034363-92-1
20mg
$99.0 2023-09-08
Life Chemicals
F6563-0038-3mg
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
2034363-92-1
3mg
$63.0 2023-09-08
Life Chemicals
F6563-0038-4mg
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
2034363-92-1
4mg
$66.0 2023-09-08
Life Chemicals
F6563-0038-30mg
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
2034363-92-1
30mg
$119.0 2023-09-08
Life Chemicals
F6563-0038-5mg
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
2034363-92-1
5mg
$69.0 2023-09-08
Life Chemicals
F6563-0038-40mg
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
2034363-92-1
40mg
$140.0 2023-09-08
Life Chemicals
F6563-0038-2μmol
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
2034363-92-1
2μmol
$57.0 2023-09-08

Additional information on 1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

Professional Introduction to Compound with CAS No. 2034363-92-1 and Product Name: 1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

Compound with the CAS number 2034363-92-1 and the product name 1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this compound, particularly its incorporation of a dihydropyridinone core, a piperidine moiety, and an aryl-thiophene group, contribute to its unique chemical properties and biological activities.

The dihydropyridinone core is a well-known pharmacophore in medicinal chemistry, often associated with vasodilatory and calcium channel modulating activities. This structural motif has been extensively studied for its role in developing treatments for cardiovascular diseases. The presence of the piperidine ring further enhances the compound's potential as a bioactive molecule, as piperidine derivatives are frequently found in approved drugs due to their favorable pharmacokinetic profiles and ability to interact with biological targets effectively.

The thiophen-3-yloxy substituent attached to the piperidine ring introduces an additional layer of complexity to the molecule, which can influence both its solubility and bioavailability. Thiophene derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The combination of these structural elements in 1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one suggests that it may exhibit multiple pharmacological effects simultaneously.

Recent research in the field of heterocyclic chemistry has highlighted the importance of such multifunctional compounds in drug discovery. The ability to design molecules that target multiple pathways or receptors simultaneously can lead to more effective therapeutic interventions. For instance, studies have shown that combining vasodilatory effects with anti-inflammatory properties can be particularly beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis or atherosclerosis.

In terms of synthesis, the preparation of 1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The synthesis typically starts from readily available precursors such as thiophene derivatives and piperidine-based compounds. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity.

The pharmacological evaluation of this compound has revealed promising results in preclinical studies. Initial assays have indicated that it possesses significant potential as an inhibitor of certain enzymes involved in inflammatory pathways. Additionally, its interaction with calcium channels suggests that it may have applications in managing conditions related to calcium dysregulation, such as hypertension or certain types of arrhythmias.

The structural diversity introduced by the thiophen-3-yloxy group also opens up possibilities for further derivatization and optimization. By modifying this moiety or introducing additional functional groups, chemists can fine-tune the biological activity and pharmacokinetic properties of the compound. This flexibility is crucial in drug development, as it allows for the creation of lead compounds that can be further refined through structure-activity relationship (SAR) studies.

From a computational chemistry perspective, molecular modeling techniques have been utilized to predict the binding modes of this compound with target proteins. These studies have provided valuable insights into how the various structural features contribute to its biological activity. For instance, simulations have shown that the dihydropyridinone core interacts favorably with specific amino acid residues in enzyme active sites, while the piperidine ring stabilizes the binding through hydrogen bonding interactions.

The development of novel drug candidates like 1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is not without challenges. Issues such as metabolic stability, solubility, and potential side effects must be carefully considered during the optimization process. However, advances in synthetic methodologies and high-throughput screening technologies have made it increasingly feasible to identify promising candidates for further development.

In conclusion,1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one (CAS No. 2034363-92-1) represents a compelling example of how structural complexity can be leveraged to develop bioactive molecules with multiple therapeutic potentials. Its unique combination of pharmacophores makes it a valuable scaffold for further exploration in medicinal chemistry. As research continues to uncover new applications for this class of compounds, dihydropyridinone derivatives featuring piperidine and thiophene moieties are likely to play an increasingly important role in addressing complex diseases.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd